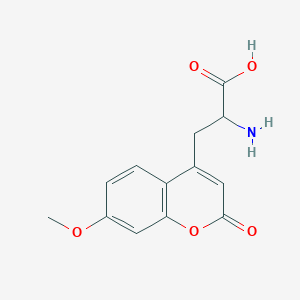

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid

Vue d'ensemble

Description

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid, also known as AMOA, is a chemical compound that belongs to the class of amino acids. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. The compound has been widely studied for its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. The compound binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity and the reduction of glutamate-mediated excitotoxicity.

Effets Biochimiques Et Physiologiques

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has been shown to have a potent inhibitory effect on the ionotropic glutamate receptor, which is involved in various physiological processes, such as synaptic plasticity, learning, and memory. The compound has been shown to reduce the excitotoxicity of glutamate, which is implicated in various neurological disorders. 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has also been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has several advantages for lab experiments, such as its high potency and selectivity for the AMPA receptor subtype. The compound has also been shown to have a good pharmacokinetic profile, with a long half-life and good brain penetration. However, the compound has some limitations, such as its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.

Orientations Futures

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has several potential future directions for research, such as the development of more potent and selective analogs of the compound. The compound could also be used in combination with other drugs to enhance its therapeutic efficacy. Further research is needed to elucidate the precise molecular mechanisms of 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid's action and its potential therapeutic applications in various neurological disorders.

Méthodes De Synthèse

The synthesis of 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid involves the reaction of 7-methoxy-2-oxo-2H-chromene-4-carboxylic acid with ethyl chloroacetate to form an intermediate compound. The intermediate compound is then reacted with ammonia to yield 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid. The synthesis method has been optimized to produce high yields of pure 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid.

Applications De Recherche Scientifique

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. The compound has been shown to have a potent inhibitory effect on the ionotropic glutamate receptor, which is involved in the pathophysiology of these disorders.

Propriétés

IUPAC Name |

2-amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-18-8-2-3-9-7(4-10(14)13(16)17)5-12(15)19-11(9)6-8/h2-3,5-6,10H,4,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHUIWNMQPWOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927925 | |

| Record name | 3-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |

CAS RN |

133083-29-1 | |

| Record name | 2-Amino-3-(7-methoxy-4-coumaryl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133083291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)